N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative featuring a thiazolidinone ring system with sulfonyl and dimethyl substituents. The compound’s core structure includes a 2-chlorobenzamide moiety linked to a 4-acetylphenyl group and a 4,4-dimethyl-1,1,3-trioxothiazolidine ring.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-12(24)13-4-6-14(7-5-13)22-18(25)16-10-15(8-9-17(16)21)23-19(26)20(2,3)11-29(23,27)28/h4-10H,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEMRCDXBRMXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to play a critical role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.
Inhibition of Histone Deacetylases
Research indicates that compounds structurally similar to this compound exhibit potent HDAC inhibitory activity. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 95 nM to over 250 nM against various HDAC isoforms (HDAC1, HDAC2, and HDAC3) .
Antitumor Activity
This compound has demonstrated significant antitumor activity in various in vitro studies. The following table summarizes key findings related to its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A2780 | 2.66 | Induction of G2/M phase arrest | |
| HepG2 | 1.73 | Apoptosis induction | |
| MCF7 | TBD | TBD | TBD |
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on HDAC Inhibitors : A study investigated the effects of various HDAC inhibitors on solid tumors. The results indicated that compounds similar to N-(4-acetylphenyl)-2-chloro... significantly inhibited tumor growth and induced apoptosis in HepG2 cells .
- Combination Therapy : Another study examined the impact of combining N-(4-acetylphenyl)-2-chloro... with traditional chemotherapeutics like taxol. The combination showed enhanced anticancer activity compared to monotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thiazolidinone/Benzamide Scaffolds
Compound A : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()
- Structure : Benzamide linked to a 2,4-dioxothiazolidin-5-ylidene group.
- Key Differences : Lacks the chloro substituent and acetylphenyl group present in the target compound.
- Synthesis: Utilizes N-ethyl-N’-(dimethylamino propyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation .
Compound B: 2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide ()
- Structure: Thiazolidinone ring with chloro and methylphenyl substituents.
- Key Differences: Contains an imino group and acetamide side chain instead of a sulfonyl group.
- Relevance : Highlights the impact of chloro and methyl substituents on solubility and bioactivity, suggesting similar substituents in the target compound may enhance lipophilicity or target binding .
Thiazole vs. Thiazolidinone Derivatives
Compound C : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structure : Benzamide linked to a 5-chlorothiazole ring.
- Key Differences: Thiazole (unsaturated) vs. thiazolidinone (saturated with sulfonyl groups).
- Biological Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion formation .
- Relevance: Suggests that the target compound’s thiazolidinone ring and chloro substituent may confer similar enzyme-inhibitory properties.
Substituent Effects on Bioactivity
- Chloro Substituents : Present in both the target compound and Compound C. Chlorine enhances electronegativity and membrane permeability, often improving antimicrobial or antiparasitic efficacy .
- Acetylphenyl Group : Unique to the target compound. Acetyl groups can influence pharmacokinetics by modulating metabolic stability or receptor binding .
- Sulfonyl Groups: The 1,1,3-trioxo (sulfonyl) groups in the target compound may enhance solubility compared to non-sulfonated analogs like Compound B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
